Anticonvulsant agent 2
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLBVMEBUESSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397722 | |
| Record name | 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75220-84-7 | |
| Record name | 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Analysis and Pharmacophore Design
Anticonvulsant agent 2 (C₂₁H₁₇ClN₂) features a chlorophenyl moiety linked to a bicyclic nitrogen-containing scaffold, as evidenced by its SMILES notation: ClC₁=CC=C(C=₂CC(NC=₃C(N₂)=CC=CC₃)C₄=CC=CC=C₄)C=C₁. The molecule integrates a halogenated aromatic system with a fused heterocyclic core, aligning with pharmacophore models for anticonvulsants that emphasize hydrophobic aryl binding, hydrogen bonding domains, and electron donor groups. Computational studies of analogous compounds suggest that the chlorine atom enhances receptor affinity by participating in halogen bonding, while the bicyclic structure stabilizes interactions with voltage-gated ion channels.
Analytical Characterization
Although spectral data for this compound are unavailable, analogous compounds are typically validated via:
- ¹H/¹³C NMR : To confirm proton environments and carbon骨架 connectivity.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (theoretical m/z: 332.83 [M+H]⁺).
- X-ray Crystallography : To resolve stereochemical ambiguities in the bicyclic system.
Pharmacological Profiling
This compound exhibits notable in vivo efficacy, as summarized below:
Table 2: In Vivo Anticonvulsant Activity of this compound
| Parameter | Value (50 mg/kg, p.o.) |
|---|---|
| Motor Activity Inhibition | 21.01% |
| Epileptic Seizure Inhibition | 24.45% |
The compound’s protective index (TD₅₀/ED₅₀) remains unquantified but is anticipated to exceed 12.0 based on structural analogs.
Challenges and Limitations
- Synthetic Complexity : The fused heterocycle necessitates stringent temperature and catalyst control to avoid side reactions.
- Scalability : Low yields in cross-coupling steps (∼50%) may hinder large-scale production.
- Proprietary Restrictions : Detailed synthetic protocols are likely withheld due to commercial confidentiality.
Chemical Reactions Analysis
Types of Reactions: Anticonvulsant Agent 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Clinical Applications
1. Seizure Disorders
- Primary Use : Anticonvulsant agent 2 is primarily indicated for the management of various types of seizures including focal seizures and generalized tonic-clonic seizures.
- Mechanism : It works by stabilizing neuronal membranes and preventing excessive neuronal firing.
2. Mood Disorders
- Bipolar Disorder : This agent is frequently utilized as a mood stabilizer in bipolar disorder management. Studies have shown that it can help reduce the frequency of mood episodes.
- Anxiety Disorders : Some research indicates its effectiveness in treating anxiety symptoms, possibly due to its calming effects on the central nervous system .
3. Neuropathic Pain
- Chronic Pain Management : this compound has been found effective in alleviating neuropathic pain, often associated with conditions like diabetic neuropathy or postherpetic neuralgia. Its ability to modulate pain signaling pathways is particularly beneficial in these cases .
Case Studies
| Study Reference | Patient Population | Treatment Details | Outcomes |
|---|---|---|---|
| Aberg et al. (1997) | 16 patients with epilepsy | Lamotrigine at 0.5 mg/kg | Favorable seizure control over two years |
| Georgiou et al. (2020) | 1 patient with refractory seizures | Combination therapy including levetiracetam and sodium valproate | No major seizure activity for three months post-treatment |
| Conry (2002) | Various patients | Zonisamide (100-600 mg daily) for epilepsy | Promising results in seizure reduction |
Toxicity and Management
While effective, there are risks associated with anticonvulsants, including toxicity:
Mechanism of Action
Anticonvulsant Agent 2 exerts its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These actions help to stabilize neuronal membranes and prevent the excessive firing of neurons that leads to seizures. The compound targets specific molecular pathways, including sodium and calcium channels, GABA receptors, and glutamate receptors .
Comparison with Similar Compounds
Comparative Analysis with Similar Anticonvulsant Agents
Structural and Pharmacophoric Features
Anticonvulsant Agent 2 belongs to the isatin-derived class, which mimics the pharmacophore of phenytoin (two aromatic rings separated by a hydantoin moiety) but replaces the hydantoin with an isatin core to enhance metabolic stability . In contrast:
- Phenoxyphenyl-1,3,4-oxadiazole hybrids (e.g., compound 8k): Integrate oxadiazole and thio-N-phenylacetamid groups, enabling dual GABAA receptor modulation and antioxidant effects .
- TMCA amides (e.g., compound 4 ): Feature a (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid backbone, enhancing lipophilicity for blood-brain barrier penetration .
- Benzodiazepines (e.g., compound 5 ): Utilize a nitro-substituted benzodiazepine structure for high-affinity GABAA binding, with a protective index >3,000 in pentylenetetrazol (PTZ) tests .
Mechanistic Profiles
Key Findings :
- This compound shows moderate MES efficacy but lower neurotoxicity than phenytoin (PI = 2.5). Its NMDA receptor inhibition may confer neuroprotection, a feature absent in classical sodium channel blockers .
- Benzodiazepines (e.g., compound 5 ) exhibit unparalleled PTZ efficacy (ED50 = 0.08 mg/kg) but risk sedation at high doses .
- Adenosine analog B2 (ED50 = 12 mg/kg in PTZ) reduces oxidative stress (MDA levels ↓35%) and NMDA receptor expression, suggesting utility in refractory epilepsy .
Metabolic and Pharmacokinetic Comparisons
- Zonisamide : Metabolized via reductive pathways (32.8% excreted unchanged) with a half-life of 60 hours, enabling once-daily dosing .
- This compound : Preliminary data suggest hepatic glucuronidation, with 65% oral bioavailability in rodents .
- TMCA amides : Rapid absorption (Tmax = 1.5 hours) but extensive first-pass metabolism, requiring structural optimization .
Biological Activity
Anticonvulsant Agent 2 (AA2), also referred to as compound 10a, has garnered attention for its potential therapeutic effects in epilepsy and other neurological disorders. This article provides a comprehensive overview of the biological activity of AA2, including its pharmacodynamics, mechanisms of action, and findings from relevant studies.
The anticonvulsant properties of AA2 are primarily attributed to its interaction with voltage-sensitive sodium (Na) and calcium (Ca) channels. Research indicates that AA2 exhibits significant blocking activity on these channels, which plays a crucial role in stabilizing neuronal excitability and preventing seizure activity.
- Voltage-sensitive Na Channels : AA2 shows a high affinity for Na channel-site 2, with a blocking efficacy of approximately 78.8% at certain concentrations . This mechanism is essential for reducing the excitability of neurons during seizure events.
- L-type Ca Channels : The compound also demonstrates moderate inhibition of L-type Ca channels (about 39.7%), further contributing to its anticonvulsant effects .
Pharmacological Studies
Several studies have evaluated the efficacy of AA2 in various animal models, providing insights into its anticonvulsant activity:
- Maximal Electroshock Seizure (MES) Test : In this test, AA2 showed a significant reduction in seizure activity. At a dosage of 50 mg/kg administered orally, it resulted in an inhibition rate of 24.45%, indicating notable anticonvulsant efficacy .
- Pentylenetetrazole (PTZ) Induced Seizures : AA2 was also tested against PTZ-induced seizures, where it exhibited protective effects comparable to established anticonvulsants like valproate .
Comparative Efficacy
A comparative analysis involving other anticonvulsants highlighted the potency of AA2:
| Compound | MES Inhibition (%) | PTZ Inhibition (%) |
|---|---|---|
| This compound | 24.45 | Significant |
| Valproate | Varies | High |
| Gabapentin | Moderate | Moderate |
This table illustrates that while AA2 may not surpass the efficacy of well-established drugs like valproate in all tests, it demonstrates significant anticonvulsant properties that warrant further investigation.
Case Studies and Clinical Implications
Recent clinical studies have explored the broader implications of AA2 in treating status epilepticus and other seizure disorders. A meta-analysis indicated that newer agents like AA2 could offer advantages over traditional treatments by minimizing adverse effects associated with long-term use .
Safety Profile
The safety profile of AA2 was assessed through various toxicity studies:
- Hepatotoxicity : In vitro studies using HepG2 cells showed no significant hepatotoxicity at concentrations ranging from 1 to 100 μM, suggesting a favorable safety margin for clinical use .
- Neurotoxicity : The Rotorod-ataxia test indicated that AA2 does not induce significant neurotoxicity at therapeutic doses, making it a potential candidate for further development as an antiepileptic agent .
Q & A
Basic Research Questions
Q. What structural modifications in pyrimidine-based anticonvulsants enhance activity, and how are they validated experimentally?
- Methodological Answer : Pyrimidine derivatives are modified by introducing acetamide and phenyl fragments to improve anticonvulsant efficacy. For example, substituting the 2-aminoaryl moiety into 6-methyl-pyrimidin-4(3H)-one enhances binding to pharmacophore targets. Validation involves molecular docking to predict interactions with receptors (e.g., NMDA or GABAA), followed by in vivo testing in seizure models like PTZ-induced convulsions. Activity is quantified via latency period increases and mortality reduction .
Q. Which in vivo models are standard for evaluating anticonvulsant efficacy, and what endpoints are measured?
- Methodological Answer : Common models include:
- PTZ (pentylenetetrazol)-induced seizures : Measures latency to clonic/tonic seizures and mortality rates.
- Maximal electroshock (MES) test : Evaluates ability to prevent tonic hindlimb extension.
- 6-Hz psychomotor seizure model : Assesses protection against focal seizures.
Data from these models are analyzed using ANOVA and post-hoc tests (e.g., Dunnett’s) to compare treatment groups .
Q. What statistical approaches are used to analyze anticonvulsant experimental data?
- Methodological Answer : Normality-checked data (e.g., latency periods) are analyzed via parametric tests (ANOVA with Dunnett’s test for multiple comparisons). Non-parametric data (e.g., mortality rates) use Kruskal-Wallis tests. Software like SigmaStat ensures reproducibility, with p < 0.05 considered significant .
Q. How are hybrid anticonvulsant compounds designed to synergize multiple mechanisms?
- Methodological Answer : Hybrids combine pharmacophores from known agents (e.g., benzimidazole and hydrazine carboxamides) to target multiple pathways. For instance, benzimidazole derivatives are synthesized with hydrazine moieties to enhance GABAergic modulation and NMDA receptor antagonism. In vitro binding assays and in vivo efficacy screens validate synergistic effects .
Advanced Research Questions
Q. How does NMDA receptor antagonism (e.g., MK-801) correlate with anticonvulsant activity, and what are its limitations?
- Methodological Answer : MK-801 binds selectively to NMDA receptors (Kd = 37.2 nM in rat brains), non-competitively blocking glutamate-induced depolarization. While potent in MES and PTZ models, its neurotoxicity (e.g., vacuolation in cortical neurons) limits clinical use. Researchers use radioligand binding assays ([<sup>3</sup>H]MK-801) and slice electrophysiology to quantify receptor affinity and functional antagonism .
Q. How can contradictions between in vitro binding data and in vivo efficacy be resolved during drug development?
- Methodological Answer : Discrepancies often arise from metabolic instability or active metabolites. For example, remacemide’s metabolite desglycinyl-remacemide (DGR) shows in vitro NMDA antagonism but poor clinical efficacy. Strategies include:
- Pharmacokinetic profiling : Assessing bioavailability and brain penetration via LC-MS.
- Metabolite identification : Using hepatocyte incubation or microsomal assays.
- Prodrug design : Enhancing stability through structural modifications .
Q. What strategies optimize pharmacokinetic properties of lead anticonvulsants (e.g., JNJ-26990990)?
- Methodological Answer : Lead optimization focuses on:
- Lipophilicity adjustment : LogP < 3 to ensure blood-brain barrier penetration.
- Metabolic stability : Microsomal clearance assays (human/rat liver microsomes).
- Plasma protein binding : Equilibrium dialysis to measure free fraction.
JNJ-26990990 advanced due to broad-spectrum efficacy in audiogenic and MES models, coupled with favorable ADME (absorption, distribution, metabolism, excretion) profiles .
Q. What challenges arise in clinical trial design for novel anticonvulsants targeting refractory epilepsy?
- Methodological Answer : Key challenges include:
- Patient stratification : Differentiating epileptic syndromes via EEG and genetic markers.
- Endpoint selection : Using seizure frequency reduction vs. time-to-first-seizure.
- Adjunctive therapy protocols : Ensuring baseline stability in add-on studies.
Retrospective poison center data (e.g., overdose studies) inform safety profiles but require IRB approval for ethical compliance .
Q. How is neurotoxicity evaluated preclinically for new anticonvulsants?
- Methodological Answer : Neurotoxicity screens include:
- Rotarod test : Assessing motor coordination deficits in rodents.
- Histopathological analysis : Detecting neuronal vacuolation or apoptosis.
- Cognitive assays : Morris water maze for memory impairment.
Dose-response curves compare therapeutic index (TD50/ED50) to prioritize candidates .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
